2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid
CAS No.: 817632-37-4
Cat. No.: VC2503623
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 817632-37-4 |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 2-(2-methoxyethylcarbamoyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO4/c1-16-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | HAMXRIRCNKNLTR-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)C1CCCCC1C(=O)O |
| Canonical SMILES | COCCNC(=O)C1CCCCC1C(=O)O |
Introduction
Molecular and Structural Data
Structural Features:
-
A cyclohexane ring substituted with a carboxylic acid group at position 1 and a carbamoyl group (linked to 2-methoxyethyl) at position 2.
-
The 2-methoxyethyl group introduces ether functionality, enhancing solubility and potential bioactivity.
Storage Recommendations:
-
Store in a cool, dry place away from incompatible materials.
-
Follow OSHA guidelines for handling irritants.
Key Suppliers: Matrix Scientific, Aladdin Scientific, and Vulcan Chem .
Regulatory and Environmental Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume